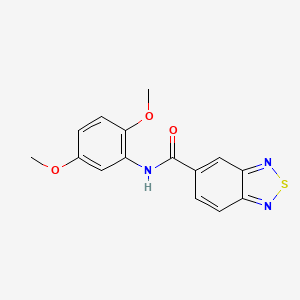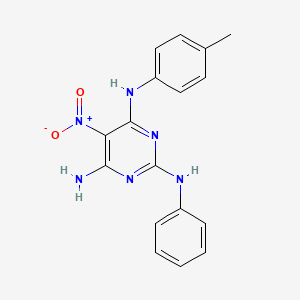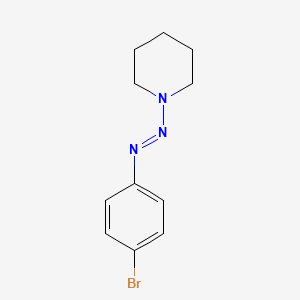![molecular formula C11H10N6OS B12495013 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine is a compound that belongs to the class of heterocyclic compounds It features a benzoxadiazole ring fused with a pyrimidine ring, connected via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Thioether Linkage Formation: The benzoxadiazole derivative is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Pyrimidine Ring Formation: The final step involves the construction of the pyrimidine ring, which can be done through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzoxadiazole ring can be reduced to amines.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the pyrimidine ring.
Applications De Recherche Scientifique
2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Biological Research: The compound can be used as a probe to study biological processes, especially those involving sulfur-containing compounds.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings can facilitate binding to biological targets, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,1,3-Benzothiadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine: Similar structure but with a thiadiazole ring instead of a benzoxadiazole ring.
2-[(2,1,3-Benzoxadiazol-5-ylmethyl)amino]pyrimidine-4,6-diamine: Similar structure but with an amino linkage instead of a sulfanyl linkage.
Uniqueness
The uniqueness of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine lies in its specific combination of a benzoxadiazole ring and a pyrimidine ring connected via a sulfanyl linkage. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10N6OS |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
2-(2,1,3-benzoxadiazol-5-ylmethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H10N6OS/c12-9-4-10(13)15-11(14-9)19-5-6-1-2-7-8(3-6)17-18-16-7/h1-4H,5H2,(H4,12,13,14,15) |
Clé InChI |
OIQFNWZLBXAUKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NON=C2C=C1CSC3=NC(=CC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(azepan-1-yl)-4-hydroxy-5-(2-hydroxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494957.png)
![1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)

![7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494976.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
